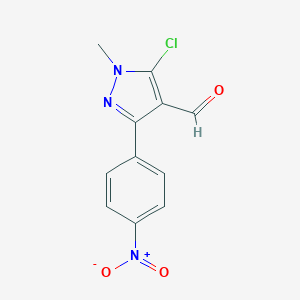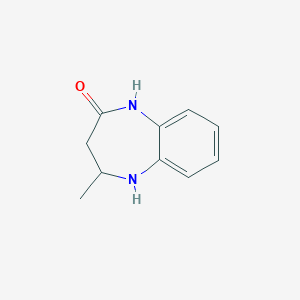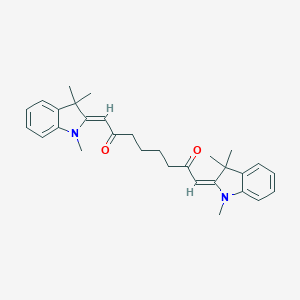
4-(2-Nitrophenoxy)but-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitrophenoxy)but-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenoxy group attached to a butyne moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenoxy)but-2-yn-1-ol typically involves the reaction of 2-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitrophenoxy)but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-nitrophenoxy)-2-butyne-1-one.
Reduction: Formation of 4-(2-aminophenoxy)-2-butyne-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitrophenoxy)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Nitrophenoxy)but-2-yn-1-ol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Nitrophenoxy)benzamide: Shares the nitrophenoxy group but differs in the presence of a benzamide moiety.
2-Nitrophenol: Contains the nitrophenoxy group but lacks the butyne moiety.
Propargyl alcohol: Contains the butyne moiety but lacks the nitrophenoxy group.
Uniqueness
4-(2-Nitrophenoxy)but-2-yn-1-ol is unique due to the combination of the nitrophenoxy and butyne groups, which confer distinct chemical reactivity and potential applications. This combination allows for diverse chemical modifications and the exploration of various biological activities.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18g/mol |
IUPAC-Name |
4-(2-nitrophenoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C10H9NO4/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14/h1-2,5-6,12H,7-8H2 |
InChI-Schlüssel |
KANPGLBPPPMHCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CCO |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoroacetamido)phenyl]acetic acid](/img/structure/B514892.png)



![Methyl 2-[1-(4-pyridazinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B514901.png)
![2,4-dichloro-N-{2-[(2,4-dichlorobenzoyl)amino]vinyl}benzamide](/img/structure/B514905.png)








